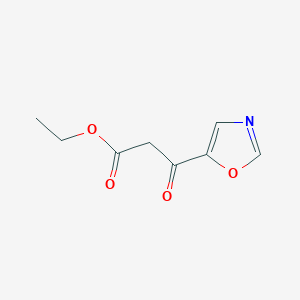
4-oxo-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C24H21N5O5S and its molecular weight is 491.52. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Crystallography
A study by Reis et al. (2013) explores the crystallography of related chromene compounds, highlighting the anti-rotamer conformation about the C-N bond and variations in the amide O atom's orientation relative to the pyran ring's O atom. This research provides foundational knowledge on the structural aspects of chromene derivatives, which could be relevant for understanding the specific compound (Reis, Gaspar, Borges, Gomes, & Low, 2013).
Spectral and Photophysical Studies
The synthesis and investigation of coumarin–pyrazolone probes for detecting Cr3+ ions by Mani et al. (2018) demonstrate the application of chromene derivatives in developing sensitive fluorescent probes. This study's findings on fluorescence quenching and colorimetric responses may inform the use of similar compounds in cellular imaging and metal ion detection (Mani, Rajamanikandan, Ravikumar, Pandiyan, Kolandaivel, Ilanchelian, & Rajendran, 2018).
Catalytic Applications
Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, demonstrating the potential of piperazine derivatives in catalysis. This research could suggest possible catalytic roles for related compounds, emphasizing the importance of the arene sulfonyl group for achieving high enantioselectivity (Wang, Cheng, Wu, Wei, & Sun, 2006).
Anticancer and Antimicrobial Activity
Research on the synthesis and biological evaluation of various chromene derivatives, such as the work by Kumar et al. (2013), who explored the anticancer and photophysical properties of 2-oxo-2H-chromenylpyrazolecarboxylates, provides insight into the therapeutic potential of chromene-based compounds. This area of research is particularly relevant for understanding the biological interactions and efficacy of chromene derivatives against cancer cell lines (Kumar, Saidachary, Mallesham, Sridhar, Jain, Kalivendi, Rao, & Raju, 2013).
Synthesis and Characterization
Ajeesh Kumar et al. (2016) discuss the design, synthesis, and evaluation of anticancer properties of novel carboxamides and sulfonamides derived from oxadiazolylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine derivatives. This study reflects the broader research interest in synthesizing and characterizing novel compounds for potential therapeutic applications, providing a context for the development and study of the compound (Ajeesh Kumar, Nair, Bodke, Sambasivam, & Bhat, 2016).
properties
IUPAC Name |
4-oxo-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O5S/c30-20-15-22(34-21-4-2-1-3-19(20)21)24(31)27-17-5-7-18(8-6-17)35(32,33)29-13-11-28(12-14-29)23-16-25-9-10-26-23/h1-10,15-16H,11-14H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNPTALWEFHWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-4H-chromene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


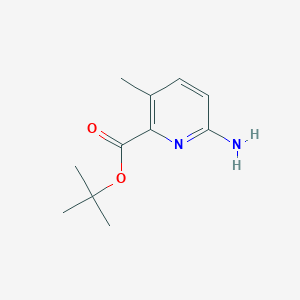
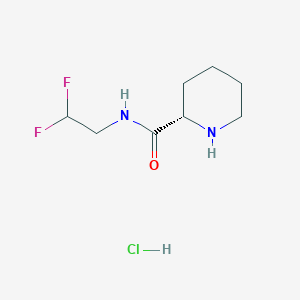
![4-benzoyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2425562.png)
![N-(3,5-dimethylphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2425564.png)
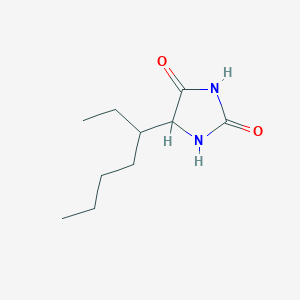
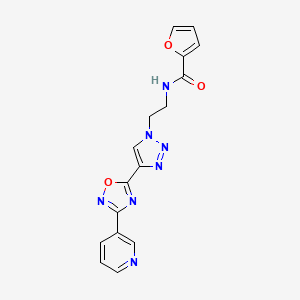
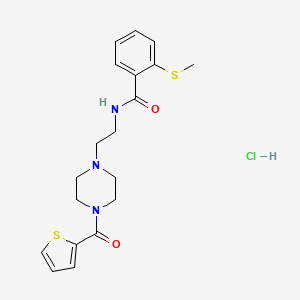
![2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2425574.png)



![4-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2425581.png)
